4-(5-Bromo-3-nitropyridin-2-yl)morpholine
Overview
Description
4-(5-Bromo-3-nitropyridin-2-yl)morpholine is a chemical compound with the molecular formula C9H10BrN3O3 It is a derivative of pyridine and morpholine, characterized by the presence of a bromine atom at the 5-position and a nitro group at the 3-position of the pyridine ring
Scientific Research Applications
4-(5-Bromo-3-nitropyridin-2-yl)morpholine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-(5-Bromo-3-nitropyridin-2-yl)morpholine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with specific enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve binding to the active sites of enzymes, altering their activity and affecting downstream biochemical processes .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it can alter metabolic pathways, impacting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, influencing their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific target. Furthermore, it can lead to changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure or changes in environmental factors can lead to its degradation. These temporal changes can affect the compound’s efficacy and safety in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including organ damage or systemic toxicity. Understanding the dosage threshold is crucial for determining the safe and effective use of this compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways, potentially altering their activity and affecting metabolite levels. These interactions can lead to changes in metabolic flux, influencing the overall metabolic state of cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can be transported across cell membranes through specific transporters or binding proteins, affecting its localization and accumulation. These factors influence the compound’s efficacy and potential side effects, as its distribution determines the concentration at target sites .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-3-nitropyridin-2-yl)morpholine typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, undergoes nitration to introduce a nitro group at the 3-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Bromination: The nitrated pyridine is then subjected to bromination to introduce a bromine atom at the 5-position. This step is typically carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Morpholine Substitution: The final step involves the substitution of the hydrogen atom at the 2-position of the pyridine ring with a morpholine group. This is usually achieved through a nucleophilic substitution reaction using morpholine and a suitable base.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-3-nitropyridin-2-yl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-(5-Bromo-3-aminopyridin-2-yl)morpholine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-3-nitropyridin-2-yl)morpholine is primarily determined by its chemical structure. The presence of the nitro group and bromine atom allows it to interact with various molecular targets through different pathways:
Nitro Group: The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to antimicrobial and anti-inflammatory effects.
Bromine Atom: The bromine atom can participate in halogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to target proteins.
Comparison with Similar Compounds
4-(5-Bromo-3-nitropyridin-2-yl)morpholine can be compared with other similar compounds, such as:
4-(3-Bromo-5-nitropyridin-2-yl)morpholine: Similar structure but with different positions of the bromine and nitro groups, leading to different chemical reactivity and biological activity.
4-(5-Bromo-3-chloropyridin-2-yl)morpholine:
3-Bromo-5-nitropyridine: Lacks the morpholine group, making it less versatile in terms of chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(5-bromo-3-nitropyridin-2-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O3/c10-7-5-8(13(14)15)9(11-6-7)12-1-3-16-4-2-12/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQJIRVJWYMVDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=N2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389810 | |
Record name | 4-(5-bromo-3-nitropyridin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
505052-64-2 | |
Record name | 4-(5-bromo-3-nitropyridin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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